molecular formula C12H17NO2 B14415804 N-(2-Ethyl-6-methylphenyl)-D-alanine CAS No. 82508-05-2

N-(2-Ethyl-6-methylphenyl)-D-alanine

Cat. No.: B14415804
CAS No.: 82508-05-2
M. Wt: 207.27 g/mol
InChI Key: ACQCQKSFTBFYDO-SECBINFHSA-N
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Description

N-(2-Ethyl-6-methylphenyl)-D-alanine (Chemical formula: C₁₂H₁₇NO₂; Molecular weight: 207.27 g/mol) is a chiral alanine derivative characterized by a 2-ethyl-6-methylphenyl substituent on the amino group. It is a key intermediate in herbicide synthesis and a metabolite of the herbicide metolachlor . Its enantioselective resolution has been optimized using immobilized Pseudomonas sp. lipase (CLEA-PSL), demonstrating enhanced catalytic efficiency compared to free enzymes . Capillary electrophoresis with 2,6-di-O-methyl-β-cyclodextrin enables chiral separation of its enantiomers, critical for industrial applications .

Properties

CAS No.

82508-05-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2R)-2-(2-ethyl-6-methylanilino)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-4-10-7-5-6-8(2)11(10)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

ACQCQKSFTBFYDO-SECBINFHSA-N

Isomeric SMILES

CCC1=CC=CC(=C1N[C@H](C)C(=O)O)C

Canonical SMILES

CCC1=CC=CC(=C1NC(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)-D-alanine typically involves the reaction of 2-ethyl-6-methylphenylamine with D-alanine under specific conditions. One common method includes the use of protecting groups to safeguard the amino and carboxyl groups during the reaction. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-D-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-D-alanine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)-D-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to alterations in biochemical pathways, influencing cellular processes such as metabolism and signal transduction.

Comparison with Similar Compounds

Structural Analogs in Herbicide Chemistry

Compounds sharing the 2-ethyl-6-methylphenyl group or alanine backbone exhibit diverse herbicidal activities and metabolic pathways.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
N-(2-Ethyl-6-methylphenyl)-D-alanine C₁₂H₁₇NO₂ 207.27 Metolachlor metabolite; chiral resolution via CLEA-PSL and capillary electrophoresis.
Acetochlor C₁₄H₂₀ClNO₂ 269.77 Herbicide inhibiting very-long-chain fatty acid synthesis. Contains 2-ethyl-6-methylphenyl and chloroacetamide groups.
S-Metolachlor C₁₅H₂₂ClNO₂ 283.80 Chiral herbicide inhibiting fatty acid biosynthesis; metabolized to this compound derivatives.
Metalaxyl-M C₁₅H₂₁NO₄ 279.33 Fungicide with methoxyacetyl and 2,6-dimethylphenyl groups; differs in substituent position and stereochemistry.
Benalaxyl C₂₀H₂₃NO₃ 325.41 Phenylacetyl-substituted alanine derivative; broader-spectrum fungicidal activity.

Key Differences :

  • Substituent Variability : Acetochlor and S-metolachlor feature chloroacetamide groups, while Metalaxyl-M and Benalaxyl include methoxyacetyl or phenylacetyl moieties, altering target specificity .
  • Chirality : this compound’s enantiopure form is critical for metabolic pathways, unlike racemic herbicides like metolachlor .

Pharmacological Analogs

The 2-ethyl-6-methylphenyl group appears in non-herbicidal compounds with distinct biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
X2705 C₂₆H₃₃N₅O₂ 447.58 SARS-CoV-2 Mpro inhibitor; binds protease via hydrophobic interactions. Contains tert-butyl pyrazole and pyridinyl groups.
Metocurine C₄₀H₄₈N₂O₄ 620.82 Neuromuscular blocker; binds protease enzymes via aromatic residues. Structurally distinct but shares cavity-binding mechanisms.

Key Differences :

  • Functional Groups : X2705’s tertiary-butyl and pyridinyl groups enable protease inhibition, unlike the alanine backbone of this compound .

Environmental Metabolites and Transformation Products (TPs)

Metabolites of this compound and related herbicides highlight environmental persistence.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
N-(2-Ethyl-6-methylphenyl)-N-(hydroxyacetyl)-DL-alanine C₁₄H₁₉NO₄ 265.31 Oxidative metabolite of metolachlor; detected in soil and water systems.
N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine C₁₄H₁₉NO₆S 329.37 Sulfonated metabolite; persistent groundwater pollutant.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 211.69 S-Metolachlor TP; prioritized due to structural similarity and toxicity.

Key Differences :

  • Polarity : Sulfonated derivatives exhibit higher water solubility, increasing groundwater mobility compared to parent compounds .

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